![molecular formula C21H25N3O4 B2752872 (E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2034997-03-8](/img/structure/B2752872.png)
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Compounds with piperidin-4-one oxime derivatives have been investigated for their corrosion inhibitory effect on mild steel in hydrochloric acid medium. These studies suggest that such compounds could offer protective qualities against corrosion, indicating a potential application in materials science and engineering (Senthilkumar, Tharini, & Sethuraman, 2009).
Antimicrobial and Anti-Proliferative Activities
Derivatives of dimethoxyphenyl, when combined with other structural groups, have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi. Additionally, some compounds have displayed anti-proliferative activity against various cancer cell lines, highlighting their potential in the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Stereoselective Pharmacological Activities
The stereoisomers of compounds featuring dimethoxyphenyl groups and piperidinyl elements have been explored for their hypotensive effects, primarily through alpha-blocking actions. This research underscores the importance of stereochemistry in the pharmacological efficacy of such compounds, suggesting applications in the development of cardiovascular drugs (Kasuya et al., 1983).
Lignin Oxidation
Research into the oxidation of lignin model compounds, including those with dimethoxyphenyl groups, has provided insights into the potential for developing environmentally friendly bleaching agents or processes for the paper industry. This application could significantly impact the sustainability and efficiency of paper production and recycling (Cui et al., 1999).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-22-11-10-20(23-15)28-17-5-4-12-24(14-17)21(25)9-7-16-6-8-18(26-2)19(13-16)27-3/h6-11,13,17H,4-5,12,14H2,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWYRVFSKTJPV-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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